

## Kmeriol (CAS 54306-10-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Kmeriol** (CAS 54306-10-4), a natural product with potential pharmacological applications. Due to the limited direct research on **Kmeriol**, this guide synthesizes information from studies on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety to infer its potential mechanism of action, biological effects, and associated experimental protocols.

### **Chemical and Physical Properties**

**Kmeriol**, also known as 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol, is a small molecule with the chemical formula  $C_{12}H_{18}O_5$  and a molecular weight of 242.27 g/mol .[1][2] While extensive experimental data on its physical properties are not readily available, predicted values suggest a boiling point of  $408.1 \pm 40.0$  °C and a density of  $1.175 \pm 0.06$  g/cm<sup>3</sup>.[3] Its primary application noted in commercial sources is as an organic intermediate in synthesis.[3]



| Property                | Value                                     | Source |
|-------------------------|-------------------------------------------|--------|
| CAS Number              | 54306-10-4                                | [1]    |
| Molecular Formula       | C12H18O5                                  | [1][2] |
| Molecular Weight        | 242.27 g/mol                              | [1][2] |
| Predicted Boiling Point | 408.1 ± 40.0 °C                           | [3]    |
| Predicted Density       | 1.175 ± 0.06 g/cm <sup>3</sup>            | [3]    |
| Predicted Acidity (pKa) | 13.98 ± 0.20                              | [3]    |
| Appearance              | White solid                               | [3]    |
| Purity                  | >98% (as offered by commercial suppliers) |        |

# Postulated Mechanism of Action and Signaling Pathway

Direct studies on the mechanism of action of **Kmeriol** are scarce. However, a significant body of research on compounds featuring the 3,4,5-trimethoxyphenyl (TMP) moiety points towards a common biological activity: the disruption of microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis. One source suggests a potential, though not fully understood, interaction with the central nervous system, possibly affecting monoamine pathways.

The anti-proliferative effects of TMP-containing compounds are often attributed to their binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint is a potent trigger for the intrinsic apoptotic pathway.

The downstream signaling cascade typically involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization



(MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.





Click to download full resolution via product page

Caption: Postulated signaling pathway for **Kmeriol** and related TMP compounds.

# In Vitro Cytotoxicity of Structurally Related Compounds

While specific IC<sub>50</sub> values for **Kmeriol** are not available in the public domain, numerous studies have reported the cytotoxic effects of structurally analogous compounds containing the 3,4,5-trimethoxyphenyl group against various cancer cell lines. This data suggests that **Kmeriol** may exhibit similar anti-proliferative properties.



| Compound                                                                                                                             | Cell Line | IC50 (μM) | Reference |
|--------------------------------------------------------------------------------------------------------------------------------------|-----------|-----------|-----------|
| 2-(Benzo[d]oxazol-2-<br>ylthio)-N-(4-<br>methoxybenzyl)-N-<br>(3,4,5-<br>trimethoxyphenyl)acet<br>amide                              | MGC-803   | 0.45      | [4]       |
| 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides (manisidine derivative)                          | MCF-7     | 7.79      | [5]       |
| 1-(3,4-<br>methoxyphenyl)-5-<br>(3,4,5-<br>trimethoxyphenyl)-1H-<br>1,2,4-triazole-3-<br>carboxanilides (o-<br>anisidine derivative) | MCF-7     | 10.79     | [5]       |
| 3',4',5'-<br>trimethoxyflavonol                                                                                                      | PC-3      | 32.1      | [6]       |
| 3',4',5'-<br>trimethoxyflavonol                                                                                                      | DU145     | 27.2      | [6]       |
| 3',4',5'-<br>trimethoxyflavonol                                                                                                      | LNCaP     | 14.7      | [6]       |
| (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one                                                          | HCT116    | <0.05     | [7]       |



| (E)-3-(3-hydroxy-4-<br>methoxyphenyl)-1-<br>(3,4,5-<br>trimethoxyphenyl)prop<br>-2-en-1-one | HT-29 | <0.05 | [7] |
|---------------------------------------------------------------------------------------------|-------|-------|-----|
| (E)-3-(3-<br>hydroxyphenyl)-1-<br>(3,4,5-<br>trimethoxyphenyl)prop<br>-2-en-1-one           | DU145 | 0.8   | [8] |
| (E)-3-(3-<br>hydroxyphenyl)-1-<br>(3,4,5-<br>trimethoxyphenyl)prop<br>-2-en-1-one           | PC3   | 1.1   | [8] |

### **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the biological activity of compounds structurally related to **Kmeriol**. These can serve as a starting point for designing studies on **Kmeriol**.

#### **Cell Viability Assay (MTT Assay)**

This protocol is for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kmeriol) and a vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

#### **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to determine the effect of a compound on cell cycle distribution.

- Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC<sub>50</sub> concentration for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).

#### **Apoptosis Assay by Annexin V/PI Staining**

This protocol is for quantifying the induction of apoptosis.

- Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
- Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9][10]
- Flow Cytometry: Analyze the stained cells by flow cytometry.[9][10] Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]





Click to download full resolution via product page

Caption: A generalized experimental workflow for characterizing **Kmeriol**'s bioactivity.

### **Toxicology and Safety**

There is a lack of publicly available, specific toxicology reports for **Kmeriol**. The primary source of safety information comes from Material Safety Data Sheets (MSDS) provided by chemical suppliers, which generally advise standard laboratory precautions for handling chemical compounds. The cytotoxicity data from structurally related compounds suggest that **Kmeriol** 



could have toxic effects on dividing cells. Therefore, appropriate personal protective equipment should be used when handling this compound, and further toxicological studies are warranted to establish a comprehensive safety profile.

#### **Conclusion and Future Directions**

**Kmeriol** (CAS 54306-10-4) is a compound with limited direct research, but its structural similarity to other 3,4,5-trimethoxyphenyl-containing molecules suggests a potential for anti-proliferative activity through the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. The information presented in this guide, derived from studies on analogous compounds, provides a strong foundation for initiating research into the pharmacological properties of **Kmeriol**.

Future research should focus on:

- Confirming the proposed mechanism of action through direct experimental studies with Kmeriol.
- Determining the IC<sub>50</sub> values of Kmeriol against a panel of cancer cell lines.
- Conducting in vivo studies to evaluate the efficacy and safety of **Kmeriol** in animal models.
- Performing comprehensive toxicological assessments to establish a detailed safety profile.

By undertaking these studies, the scientific community can fully elucidate the therapeutic potential of **Kmeriol** and its viability as a lead compound in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Apoptosis Protocols | Thermo Fisher Scientific HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]







- 3. researchgate.net [researchgate.net]
- 4. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-Substituted-3',4',5'-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [Kmeriol (CAS 54306-10-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673673#kmeriol-cas-number-54306-10-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com